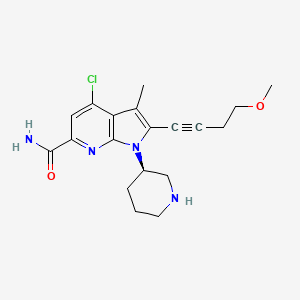

pan-PIM inhibitor 17

CAS No.:

Cat. No.: VC16024208

Molecular Formula: C19H23ClN4O2

Molecular Weight: 374.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23ClN4O2 |

|---|---|

| Molecular Weight | 374.9 g/mol |

| IUPAC Name | 4-chloro-2-(4-methoxybut-1-ynyl)-3-methyl-1-[(3R)-piperidin-3-yl]pyrrolo[2,3-b]pyridine-6-carboxamide |

| Standard InChI | InChI=1S/C19H23ClN4O2/c1-12-16(7-3-4-9-26-2)24(13-6-5-8-22-11-13)19-17(12)14(20)10-15(23-19)18(21)25/h10,13,22H,4-6,8-9,11H2,1-2H3,(H2,21,25)/t13-/m1/s1 |

| Standard InChI Key | CFSVVPXFKWODBI-CYBMUJFWSA-N |

| Isomeric SMILES | CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@@H]3CCCNC3)C#CCCOC |

| Canonical SMILES | CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)C3CCCNC3)C#CCCOC |

Introduction

Discovery and Development of Compound 17

Compound 17 was identified through a systematic optimization strategy aimed at overcoming the challenges of inhibiting PIM2, which has a high ATP affinity compared to PIM1 and PIM3 . The process involved:

-

HTS Hit Identification: Initial screening identified a lead compound (compound 1) with modest pan-PIM activity.

-

Structural Optimization: Property-based drug design and co-crystallography with PIM1 kinase guided iterative modifications to improve potency and selectivity.

-

Scaffold Refinement: Introduction of specific functional groups enhanced binding interactions with the ATP-binding pocket, particularly targeting the unique proline hinge region of PIM kinases .

This approach yielded compound 17, achieving a >10,000-fold potency gain against PIM2 compared to the initial hit .

Structural and Biochemical Profile

Key Features of Compound 17

The co-crystal structure of compound 17 with PIM1 revealed critical interactions:

-

Hinge Binding: Hydrogen bonding with Glu121 and Pro123.

-

Catalytic Loop Engagement: Polar interactions with Lys67 and Asp186.

-

Hydrophobic Anchoring: Contacts with Phe49, Val52, and Leu174 .

Mechanism of Action and Selectivity

PIM2-Specific Inhibition

PIM2’s high ATP affinity (10–100× lower Km than PIM1/PIM3) poses challenges for inhibitors . Compound 17 addressed this through:

-

Enhanced Hydrophobic Interactions: Optimized side chains to fill the ribose-binding pocket.

-

Kinase Panel Profiling: Demonstrated minimal off-target activity (e.g., <50% inhibition of non-PIM kinases at 0.5 μM) .

Cellular Efficacy

In multiple myeloma models, compound 17 suppressed:

-

PIM2-Driven Proliferation: Inhibited BAD phosphorylation (Ser112) and S6RP (Ser240/244) .

-

Apoptosis Induction: Activated pro-apoptotic Bcl-2 proteins and caspases .

Solid Tumors

Emerging data suggest PIM2 overexpression in breast, prostate, and urothelial cancers. Compound 17’s pan-PIM activity may exploit these vulnerabilities .

Challenges and Future Directions

Limitations

-

PIM2’s ATP Affinity: Requires sustained drug concentrations to achieve inhibition.

-

Clinical Translation: No reported phase I/II trials; pharmacokinetic (PK) data remain limited .

Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume